molecular formula C18H16N2OS B11675938 N'-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide

N'-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide

Cat. No.: B11675938
M. Wt: 308.4 g/mol
InChI Key: URSUFAVNOCRCLT-CPNJWEJPSA-N
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Description

N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide is an organic compound with the molecular formula C18H16N2OS. This compound is known for its unique structure, which includes a naphthyl group and a thienyl group connected through an acetohydrazide linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-naphthylacetohydrazide and 2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthyl or thienyl groups.

    Reduction: Reduced forms of the hydrazide linkage.

    Substitution: Substituted hydrazide derivatives.

Scientific Research Applications

N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(1-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(E)-1-(2-naphthyl)ethylidene]-2-thiophenecarbohydrazide
  • 2-(1-naphthyl)-N’-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide

Uniqueness

N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide is unique due to its specific combination of naphthyl and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(E)-1-naphthalen-2-ylethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C18H16N2OS/c1-13(19-20-18(21)12-17-7-4-10-22-17)15-9-8-14-5-2-3-6-16(14)11-15/h2-11H,12H2,1H3,(H,20,21)/b19-13+

InChI Key

URSUFAVNOCRCLT-CPNJWEJPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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